molecular formula C13H20N6O2 B13468102 tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate

tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate

Cat. No.: B13468102
M. Wt: 292.34 g/mol
InChI Key: BFXWREKNLXDGRI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a pyrazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various heterocyclic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with piperazine under specific conditions . The reaction is carried out in ethanol with the addition of DMSO and sodium hydroxide, followed by the dropwise addition of hydrogen peroxide at low temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents or organometallic reagents.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amine derivatives of the cyano group.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Mechanism of Action

The exact mechanism of action for tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate is not well-documented. compounds with similar structures often interact with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The pyrazole moiety can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with nucleic acids .

Comparison with Similar Compounds

Comparison: While these compounds share similar core structures, the presence of different substituents can significantly alter their chemical reactivity and biological activity. For instance, the cyano group in tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate introduces additional reactivity compared to its analogs .

Conclusion

This compound is a compound of considerable interest in various fields of research due to its complex structure and potential applications. Its synthesis, reactivity, and applications in scientific research make it a valuable compound for further study and development.

Properties

Molecular Formula

C13H20N6O2

Molecular Weight

292.34 g/mol

IUPAC Name

tert-butyl 4-(5-amino-4-cyano-1H-pyrazol-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20N6O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)11-9(8-14)10(15)16-17-11/h4-7H2,1-3H3,(H3,15,16,17)

InChI Key

BFXWREKNLXDGRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2C#N)N

Origin of Product

United States

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